

In-Depth Technical Guide: (3-Bromo-2,6-difluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (3-Bromo-2,6-difluorophenyl)methanol
CAS No.: 438050-05-6
Cat. No.: B151451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and potential applications of **(3-Bromo-2,6-difluorophenyl)methanol**, a key building block in medicinal chemistry.

Core Structural and Physical Information

(3-Bromo-2,6-difluorophenyl)methanol is a halogenated aromatic alcohol. Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a hydroxymethyl group. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

Property	Value
Chemical Formula	C ₇ H ₅ BrF ₂ O
Molecular Weight	223.02 g/mol
CAS Number	438050-05-6
Physical Form	Solid
Boiling Point	249.8 ± 35.0 °C at 760 mmHg
InChI	1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
InChI Key	VNUWCHLKAFPIDP-UHFFFAOYSA-N
SMILES	C1=CC(=C(C(=C1F)CO)F)Br

Spectroscopic Data

While experimental spectroscopic data for **(3-Bromo-2,6-difluorophenyl)methanol** is not readily available in public databases, predicted mass spectrometry data provides insight into its expected fragmentation patterns.

Predicted Mass Spectrometry Data^[1]

Adduct	m/z
[M+H] ⁺	222.95645
[M+Na] ⁺	244.93839
[M-H] ⁻	220.94189
[M+NH ₄] ⁺	239.98299
[M+K] ⁺	260.91233
[M+H-H ₂ O] ⁺	204.94643
[M+HCOO] ⁻	266.94737
[M+CH ₃ COO] ⁻	280.96302

Synthesis Protocol

The synthesis of **(3-Bromo-2,6-difluorophenyl)methanol** can be achieved through a two-step process involving the formylation of 1-bromo-2,4-difluorobenzene followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde

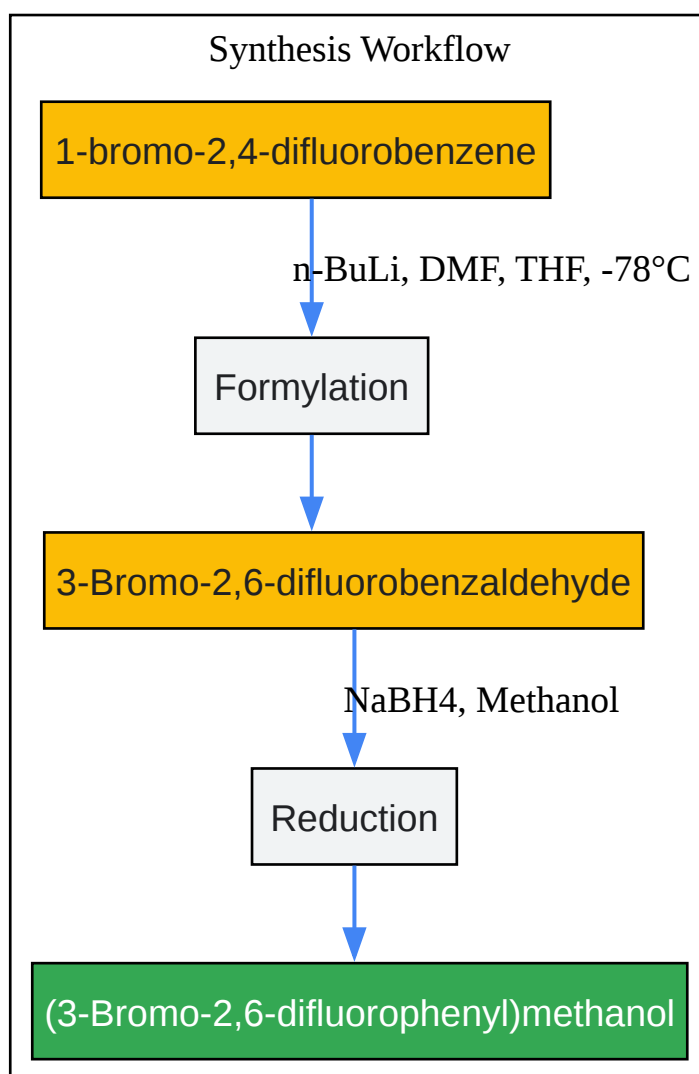
This procedure is adapted from a known method for the formylation of a similar substituted benzene.

- Materials: 1-bromo-2,4-difluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, and N,N-Dimethylformamide (DMF).
- Procedure:
 - Dissolve 1-bromo-2,4-difluorobenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
 - Slowly add a solution of n-Butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C.
 - Stir the reaction mixture at this temperature for 1-2 hours.
 - Add N,N-Dimethylformamide (DMF) dropwise to the reaction mixture and continue stirring at -78 °C for another hour.
 - Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2,6-difluorobenzaldehyde.

Step 2: Reduction of 3-Bromo-2,6-difluorobenzaldehyde to **(3-Bromo-2,6-difluorophenyl)methanol**

This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.^[2]
^[3]^[4]^[5]^[6]

- Materials: 3-Bromo-2,6-difluorobenzaldehyde, Methanol (or Ethanol), Sodium borohydride (NaBH₄).
- Procedure:
 - Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol and cool the solution in an ice bath.
 - Slowly add sodium borohydride to the solution in small portions.
 - Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **(3-Bromo-2,6-difluorophenyl)methanol**.



[Click to download full resolution via product page](#)

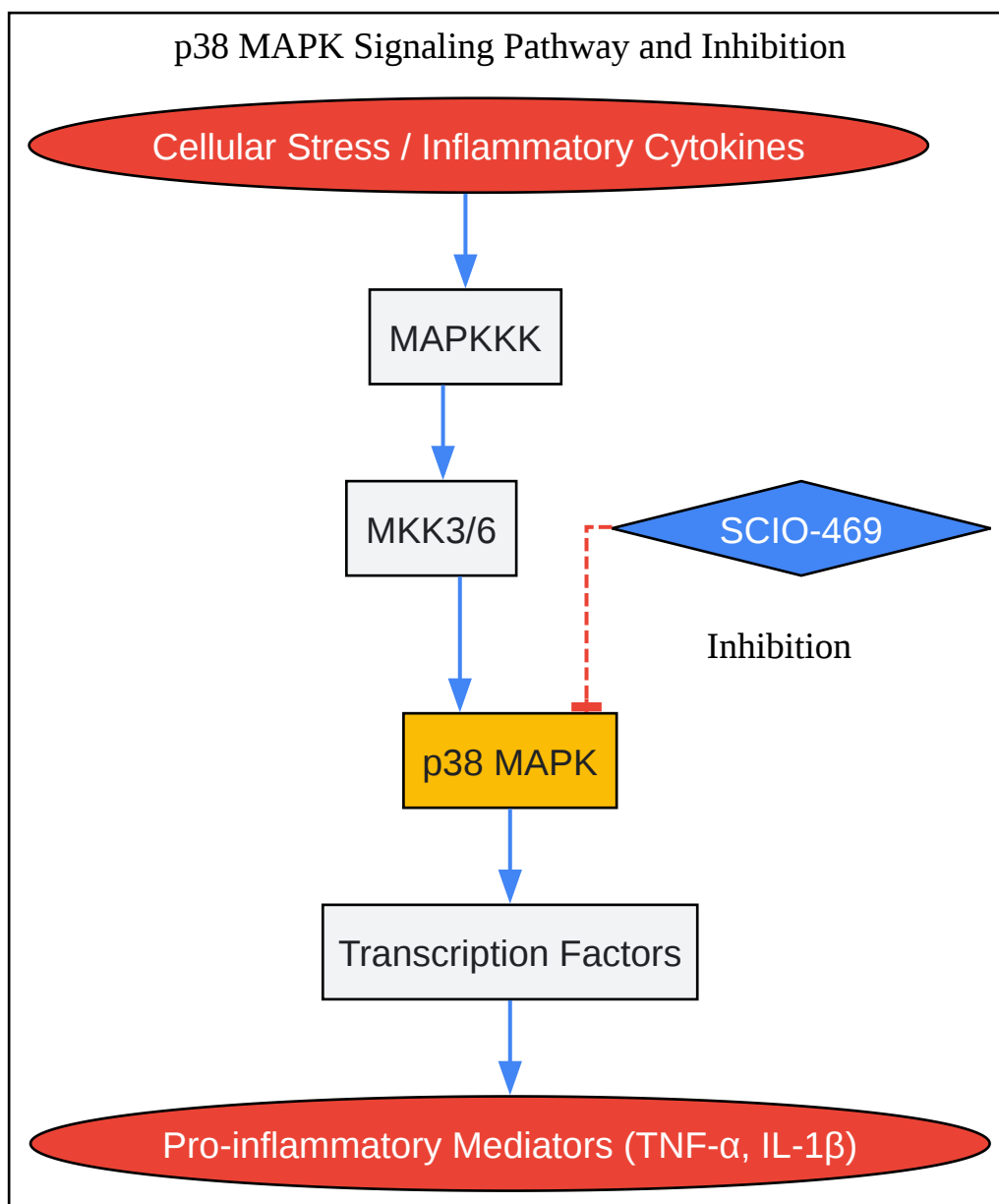
Synthesis of **(3-Bromo-2,6-difluorophenyl)methanol**.

Application in Drug Development: p38 MAPK Inhibition

(3-Bromo-2,6-difluorophenyl)methanol serves as a crucial starting material for the synthesis of potent enzyme inhibitors. A notable example is its use in the preparation of SCIO-469 (Talmapimod), a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8]

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[9] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-

inflammatory mediators such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β).^[10] By inhibiting p38 MAPK, compounds like SCIO-469 can effectively block this inflammatory cascade, making them promising therapeutic agents for inflammatory diseases.^[10]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (3-bromo-2,6-difluorophenyl)methanol (C₇H₅BrF₂O) [pubchemlite.lcsb.uni.lu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsiencepub.com [cdnsiencepub.com]
- 5. rsc.org [rsc.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (3-Bromo-2,6-difluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151451/docs#in-depth-technical-guide-3-bromo-2-6-difluorophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)